molecular formula C4H5ClF2 B1422724 4-Chloro-1,1-difluorobut-1-ene CAS No. 1346521-43-4

4-Chloro-1,1-difluorobut-1-ene

Cat. No.: B1422724
CAS No.: 1346521-43-4
M. Wt: 126.53 g/mol
InChI Key: HFOJHYWCUHUJPG-UHFFFAOYSA-N
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Description

4-Chloro-1,1-difluorobut-1-ene is an organic compound with the molecular formula C4H5ClF2 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,1-difluorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the reaction of 1,1-difluorobut-1-ene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat management, leading to higher yields and purity of the final product. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,1-difluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition Reactions: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: Potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.

Major Products Formed:

    Substitution Reactions: 4-Hydroxy-1,1-difluorobut-1-ene.

    Addition Reactions: 4,4-Difluoro-1,2-dibromobutane or 4,4-Difluorobutane.

    Oxidation Reactions: 4,4-Difluoro-1,2-epoxybutane.

Scientific Research Applications

4-Chloro-1,1-difluorobut-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study the effects of halogenated alkenes on biological systems, including their interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-difluorobut-1-ene involves its interaction with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in nucleophilic substitution and addition reactions. These reactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity. The compound’s reactivity with enzymes and other proteins is of particular interest in biochemical research.

Comparison with Similar Compounds

    1,1-Difluorobut-1-ene: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloro-1-butene: Contains chlorine but lacks fluorine atoms, leading to different chemical properties and uses.

    1,1,1-Trifluorobut-1-ene:

Uniqueness: 4-Chloro-1,1-difluorobut-1-ene is unique due to the combination of chlorine and fluorine atoms on the butene backbone. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-1,1-difluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2/c5-3-1-2-4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJHYWCUHUJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707318
Record name 4-Chloro-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346521-43-4
Record name 4-Chloro-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1,1-difluorobut-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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